1-Bromo-3-methoxy-5-(trifluoromethyl)benzene

Catalog No.
S697444
CAS No.
627527-23-5
M.F
C8H6BrF3O
M. Wt
255.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-methoxy-5-(trifluoromethyl)benzene

CAS Number

627527-23-5

Product Name

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene

IUPAC Name

1-bromo-3-methoxy-5-(trifluoromethyl)benzene

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

InChI

InChI=1S/C8H6BrF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3

InChI Key

IBEKZIYJONXDRY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(F)(F)F)Br

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)Br

Agrochemical and Pharmaceutical Industries

Summary of the Application: “1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .

Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Tetrakis

Summary of the Application: “1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” is used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion is a stabilizing counterion for highly electrophilic organic and organometallic cations .

Results or Outcomes: The tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion is a stabilizing counterion for highly electrophilic organic and organometallic cations .

Conversion of Aliphatic Alcohols

Summary of the Application: “1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” can be used in the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .

Results or Outcomes: The conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers was successful .

Synthesis of Trifluoromethylpyridines

Synthesis of Pesticides

Summary of the Application: “1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” is used in the synthesis of pesticides . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Results or Outcomes: The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C₈H₆BrF₃O. It features a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. The compound is notable for its unique chemical properties, which arise from the combination of these substituents. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it of interest in various chemical and biological applications .

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the formation of new functional groups.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic attack, allowing for further functionalization.
  • Coupling Reactions: This compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds .

The biological activity of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene is linked to its ability to interact with various molecular targets. The trifluoromethyl group enhances its potency and selectivity in biological systems. Studies have indicated that compounds with similar structures may exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes .

Several synthetic routes are available for the preparation of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene:

  • Bromination of Methoxy-substituted Benzene: Bromination of 3-methoxy-5-(trifluoromethyl)benzene using bromine or brominating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: The introduction of the bromine atom can also be achieved through electrophilic aromatic substitution reactions involving appropriate reagents like iron(III) bromide as a catalyst.
  • Continuous Flow Chemistry: In industrial applications, continuous flow reactors can enhance yield and efficiency by providing better control over reaction conditions during synthesis .

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its unique properties make it useful in developing new materials with specific functionalities.
  • Agricultural Chemistry: This compound may be used in the formulation of agrochemicals due to its potential biological activity .

Interaction studies involving 1-bromo-3-methoxy-5-(trifluoromethyl)benzene have demonstrated its ability to bind to specific proteins and enzymes. These interactions can modulate biological pathways, making it a candidate for drug development. Research indicates that the trifluoromethyl group plays a crucial role in enhancing binding affinity and specificity toward target molecules .

Several compounds share structural similarities with 1-bromo-3-methoxy-5-(trifluoromethyl)benzene. Here are some notable examples:

Compound NameCAS NumberStructural Features
1-Bromo-4-(trifluoromethyl)benzene401-84-3Bromine at position 1 and trifluoromethyl at 4
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene944901-07-9Methoxy at position 4 and trifluoromethyl at 2
4-Bromo-3-trifluoromethylanisole400-72-6Bromine at position 4 and trifluoromethyl at 3
1-Bromo-3-methoxy-2-(trifluoromethyl)benzene1214345-25-1Methoxy at position 3 and trifluoromethyl at 2

Uniqueness

The uniqueness of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene lies in the combination of both methoxy and trifluoromethyl groups on the benzene ring, which imparts distinct electronic properties and reactivity patterns compared to its analogs. This makes it particularly valuable in organic synthesis and drug design, where specific interactions are crucial for efficacy .

XLogP3

3.5

Wikipedia

3-Bromo-5-(trifluoromethyl)anisole

Dates

Last modified: 08-15-2023

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